1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-7-4-6-15(11-17)19-12-16(21-25-19)13-20(23)22-10-9-14-5-2-3-8-18(14)22/h2-8,11-12H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSILOSUEVGUYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline and isoxazole intermediates, followed by their coupling through a condensation reaction.
-
Indoline Preparation:
- Starting material: Aniline derivative
- Reaction: Cyclization using a suitable reagent like phosphoric acid or polyphosphoric acid
- Conditions: Elevated temperatures (150-200°C)
-
Isoxazole Preparation:
- Starting material: β-keto ester and hydroxylamine
- Reaction: Cyclization to form the isoxazole ring
- Conditions: Mild temperatures (0-25°C) and acidic or basic catalysts
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Coupling Reaction:
- Reagents: Indoline and isoxazole intermediates
- Reaction: Condensation using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the indoline or isoxazole rings
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Reduction:
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
- Conditions: Anhydrous solvents, low temperatures
- Products: Reduced forms of the compound, potentially altering the functional groups
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Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the substituent
- Products: Substituted derivatives with different functional groups
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Anhydrous solvents like THF, dichloromethane
- Catalysts: Acidic or basic catalysts depending on the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone has several scientific research applications:
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Chemistry:
- Used as a building block for synthesizing more complex molecules
- Studied for its reactivity and stability under various conditions
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Biology:
- Potential use as a probe in biochemical assays
- Investigated for its interactions with biological macromolecules
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Medicine:
- Explored for its potential pharmacological properties
- Studied as a candidate for drug development, particularly in targeting specific enzymes or receptors
-
Industry:
- Used in the development of new materials with specific properties
- Potential applications in the production of polymers or advanced materials
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical assay or interacting with a receptor in a pharmacological study.
Comparison with Similar Compounds
Structural Analogues
Iloperidone-Related Impurities (e.g., Compound 11 in )
- Structure: Features a piperidine-1-oxide core instead of indoline, with a 6-fluorobenzo[d]isoxazol-3-yl group and 3-methoxyphenyl ethanone.
- Key Differences: Core Saturation: Piperidine vs.
- Synthesis : Achieved 98.7% purity via HPLC, with 85% yield .
JWH-250 ()
- Structure: 1-(1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone (C₂₂H₂₅N₂O₂).
- Key Differences :
- Indole vs. Indoline : The unsaturated indole in JWH-250 may enhance planar stacking but reduce solubility.
- Isoxazole Absence : Lacks the isoxazole ring, critical for heterocyclic interactions in receptor binding.
- Analytical Data : Characterized via GC-FTIR and mass spectrometry .
SI107 ()
- Structure: 1-[4-[[5-(4-Isobutylphenyl)isoxazol-3-yl]methoxy]phenyl]ethanone.
- Key Differences: Substituent Position: Isobutylphenyl group increases lipophilicity (logP ~4.2) compared to the 3-methoxyphenyl group (logP ~2.8). Linkage: Methoxy bridge vs. direct ethanone linkage affects rotational freedom.
Pharmacological and Physicochemical Properties
Biological Activity
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 284.32 g/mol. Its structure features an indoline moiety linked to an isoxazole ring, which is known to influence its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- 5-HT3 Receptor Antagonism : Similar compounds have demonstrated effectiveness as antagonists at the 5-HT3 receptor, which is implicated in various neurological and gastrointestinal disorders. This receptor antagonism can alleviate symptoms such as nausea and vomiting associated with chemotherapy and other treatments .
- Immunomodulatory Effects : Some derivatives of indoline compounds have shown promise as anti-HBV agents, potentially activating TLR7 pathways, which are crucial for immune response modulation. For instance, studies have indicated that certain derivatives can significantly suppress HBV DNA replication and enhance cytokine production in human peripheral blood mononuclear cells (PBMCs) .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anti-HBV Activity
A study explored the anti-HBV potential of a derivative closely related to this compound. The compound demonstrated an IC50 value of 0.13 μM against wild-type HBV strains, indicating strong antiviral activity. It was also effective against resistant strains with an IC50 of 0.36 μM .
Case Study 2: Neurological Applications
In another investigation, the effects of indoline derivatives on the central nervous system were assessed. The compounds showed promise as therapeutic agents for conditions like schizophrenia and anxiety disorders due to their action on serotonin receptors .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Isoxazole formation | NH₂OH·HCl, K₂CO₃, 70°C | 65–75 | 92% |
| Indoline coupling | Indoline, NaH, THF, 60°C | 50–60 | 88% |
Basic: How is the structural characterization of this compound performed?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the indoline, isoxazole, and methoxyphenyl groups (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₁H₂₀N₂O₃, MW 348.4 g/mol) .
- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and stereochemistry .
Basic: What in vitro assays are used for preliminary biological screening?
Initial screening focuses on:
- Enzyme inhibition : Testing against kinases (e.g., JAK2) or inflammatory targets (COX-2) at 1–10 μM concentrations .
- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ values reported in μM ranges) .
- Solubility : Measured via shake-flask method in PBS (logP ~2.8) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR studies systematically vary substituents to assess bioactivity:
- Methoxyphenyl group : Replacement with electron-withdrawing groups (e.g., Cl, NO₂) enhances enzyme affinity but reduces solubility .
- Isoxazole ring : Substituting oxygen with sulfur (isothiazole) alters metabolic stability .
Q. Table 2: Bioactivity of Analogues
| Substituent | Target (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 3-OCH₃ (parent) | COX-2: 3.2 | 0.12 |
| 3-Cl | JAK2: 1.8 | 0.08 |
| 3-NO₂ | COX-2: 0.9 | 0.05 |
Methodology : Computational docking (AutoDock Vina) predicts binding modes, validated by mutagenesis .
Advanced: What mechanistic insights exist for its interaction with biological targets?
The compound likely acts as a competitive inhibitor:
- COX-2 inhibition : Blocks arachidonic acid binding via H-bonding with Arg120 and hydrophobic interactions with the methoxyphenyl group .
- Kinase modulation : Molecular dynamics simulations suggest indoline occupies the ATP-binding pocket of JAK2 .
Validation : SPR (surface plasmon resonance) measures binding kinetics (Kd ~150 nM) .
Advanced: How is X-ray crystallography applied to resolve its 3D structure?
Q. Protocol :
Crystallization : Vapor diffusion in 20% PEG 8000, pH 7.4 .
Data collection : Synchrotron radiation (λ = 0.98 Å) at 100 K.
Refinement : SHELXL refines anisotropic displacement parameters, achieving R-factor <5% .
Key findings : The indoline moiety adopts a planar conformation, optimizing π-π stacking with target proteins .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Discrepancies (e.g., varying IC₅₀ values) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
